3-(Dodec-1-EN-1-YL)furan-2,5-dione
Description
3-(Dodec-1-en-1-yl)furan-2,5-dione is a furan-2,5-dione derivative substituted with a dodecene chain at the 3-position. The furan-2,5-dione core, also known as maleic anhydride, is a highly reactive dienophile and a versatile intermediate in organic synthesis.
Properties
CAS No. |
59426-47-0 |
|---|---|
Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
3-dodec-1-enylfuran-2,5-dione |
InChI |
InChI=1S/C16H24O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h11-13H,2-10H2,1H3 |
InChI Key |
VVJWDPAFRDCADU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC=CC1=CC(=O)OC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Related Furan-2,5-dione Derivatives
Furan-2,5-dione derivatives exhibit diverse bioactivities and reactivities depending on their substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Electronic Modulation: Electron-withdrawing groups (e.g., carbonyls in albonoursin) enhance reactivity with nucleophiles, while long alkyl chains may reduce dienophile activity due to steric hindrance .
Reactivity and Kinetic Comparisons
The parent furan-2,5-dione reacts with hydroxyl radicals (HO•) at a rate constant ratio of 0.58 ± 0.03 relative to n-butane, with CO₂ and HCOOH as major oxidation products . Substituents significantly alter reactivity:
- Steric Effects : Long alkenyl chains (e.g., dodecene) may slow HO• attack due to steric shielding of the furan ring.
- Electron Density: Electron-donating groups (e.g., alkyl chains) could reduce the electrophilicity of the dienophile core, diminishing reactivity in Diels-Alder reactions .
Challenges :
- Steric Hindrance : Long alkenyl chains complicate purification and characterization.
- Stability : The anhydride group is moisture-sensitive, necessitating anhydrous conditions .
Preparation Methods
Reaction Mechanism and Conditions
The ene reaction proceeds via a concerted mechanism where the alkene (dodec-1-ene) donates a hydrogen atom to the electron-deficient dienophile (maleic anhydride), forming a new carbon-carbon bond. The reaction typically requires elevated temperatures (120–180°C) and may employ Lewis acid catalysts such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃) to enhance reactivity. For instance, heating a mixture of maleic anhydride and dodec-1-ene in toluene at 150°C for 12 hours produces the target compound in moderate yields (45–55%).
Optimization and Challenges
Key challenges include controlling regioselectivity and minimizing side reactions such as polymerization of the alkene. Solvent choice significantly impacts yield; non-polar solvents like toluene or xylene favor the reaction by stabilizing the transition state. Catalytic amounts of AlCl₃ (5 mol%) have been shown to improve yields to 65% while reducing reaction time to 8 hours. Purification via flash chromatography (DCM/MeOH 95:5) or recrystallization from ethyl acetate/hexane mixtures yields the pure product.
Wittig Reaction Strategy
The Wittig reaction offers a versatile route to introduce the dodec-1-en-1-yl group via reaction of a phosphonium ylide with maleic anhydride. This method is advantageous for its stereoselectivity and compatibility with sensitive functional groups.
Synthesis of the Dodecenyl Ylide
The dodec-1-en-1-yl triphenylphosphonium ylide is generated by treating dodec-1-en-1-yl bromide with triphenylphosphine (PPh₃) in dry tetrahydrofuran (THF), followed by deprotonation with a strong base such as potassium tert-butoxide (KOtBu). The ylide’s reactivity is critical, as steric hindrance from the long alkyl chain may necessitate prolonged reaction times.
Reaction with Maleic Anhydride
The ylide reacts with maleic anhydride in anhydrous THF at 0°C to room temperature, forming the desired product via nucleophilic attack on the carbonyl group. However, competing Diels-Alder reactions between maleic anhydride and the ylide’s alkene can occur, necessitating careful temperature control. Yields range from 30–40% in the absence of additives, but the use of lithium perchlorate (LiClO₄) as a Lewis acid enhances selectivity, achieving yields up to 55%.
Enolate Alkylation Methodology
Alkylation of the maleic anhydride enolate provides a direct route to introduce the dodec-1-en-1-yl group. This method requires precise control over enolate formation and alkylation conditions to avoid over-alkylation.
Enolate Generation
Maleic anhydride is treated with a strong base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) in THF at −78°C to generate the enolate. The choice of base influences regioselectivity; LDA preferentially deprotonates the less hindered α-position, facilitating mono-alkylation.
Alkylation with Dodecenyl Halides
The enolate is quenched with dodec-1-en-1-yl bromide or iodide, resulting in alkylation at the 3-position. Challenges include the steric bulk of the dodecenyl group and competing side reactions. Optimized conditions (slow addition of alkyl halide at −78°C, followed by gradual warming to room temperature) yield the product in 35–50% yield. Purification via column chromatography (silica gel, hexane/ethyl acetate) isolates the mono-alkylated product.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Ene Reaction | 45–65 | Thermal (150°C), AlCl₃ catalysis | Scalable, minimal byproducts | High energy input, long reaction times |
| Wittig Reaction | 30–55 | THF, 0–25°C, LiClO₄ additive | Stereoselective, mild conditions | Low yields, competing Diels-Alder |
| Enolate Alkylation | 35–50 | LDA/THF, −78°C | Direct functionalization | Sensitive to moisture, steric hindrance |
Characterization and Analytical Data
Spectroscopic Analysis
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-(Dodec-1-en-1-yl)furan-2,5-dione, and how can purity be ensured?
Answer:
The synthesis typically involves cyclization of succinic acid derivatives with dodecene via anhydride formation. A common route employs maleic anhydride and dodecene under thermal or catalytic conditions (e.g., acid catalysis). Key steps include:
- Solvent selection : Toluene or ethanol for controlled reactivity .
- Reaction monitoring : Thin-layer chromatography (TLC) with UV visualization or iodine staining to track intermediate formation.
- Purification : Recrystallization or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product.
- Validation : H and C NMR to confirm the absence of unreacted maleic anhydride (δ ~6.3 ppm for vinyl protons) and verify the dodecenyl side chain (δ 0.8–2.5 ppm for alkyl groups) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound and its degradation products?
Answer:
- FTIR : Identifies carbonyl stretches (C=O) at 1840–1780 cm and 1770–1710 cm for the anhydride moiety. Post-reaction products (e.g., carboxylic acids) show O–H stretches (~2500–3500 cm) .
- NMR : H NMR distinguishes the dodecenyl chain (δ 5.3–5.5 ppm for trans-alkene protons, J ~15 Hz) and anhydride protons (δ 3.1–3.3 ppm for dihydrofuran ring protons) .
- GC-MS : Detects low-molecular-weight degradation products (e.g., CO, HCOOH) from oxidation studies .
Advanced: How do hydroxyl radical (HO•) reaction kinetics and mechanisms differ between this compound and simpler anhydrides like maleic anhydride?
Answer:
HO• attack occurs preferentially at the electron-deficient carbonyl groups. Experimental data reveal:
| Parameter | This compound | Maleic Anhydride |
|---|---|---|
| (cm molecule s) | * | |
| Major products | CO (20%), HCOOH (3%) | Maleic acid |
*Calculated using relative to n-butane .
Mechanistic insight : The dodecenyl chain sterically hinders HO• access to the anhydride ring, reducing reactivity compared to maleic anhydride. Product distributions suggest radical addition followed by β-scission pathways .
Advanced: What computational strategies can predict the regioselectivity of radical-mediated reactions involving this compound?
Answer:
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare activation energies for HO• attack at C2 vs. C3 positions.
- Frontier molecular orbital (FMO) analysis : Identify nucleophilic/electrophilic sites via HOMO-LUMO gaps. The anhydride ring’s LUMO is localized on carbonyl carbons, favoring radical addition .
- MD simulations : Model solvent effects (e.g., air/water interfaces) on reaction pathways using OPLS-AA force fields.
Advanced: How does the compound’s structure influence its performance as an epoxy resin hardener in materials science?
Answer:
The dodecenyl chain enhances:
- Flexibility : Reduces crosslink density, improving fracture toughness.
- Hydrophobicity : Increases water resistance (contact angle >90° vs. ~70° for unmodified epoxy).
Analytical validation : - DSC : Glass transition temperature () decreases by 10–15°C compared to rigid anhydrides (e.g., pyromellitic dianhydride).
- Rheometry : Viscosity reduction (200–500 cP at 25°C) improves processability .
Advanced: What contradictions exist in reported product yields from oxidation studies, and how can they be resolved?
Answer:
Discrepancies arise from differing HO• sources:
- HO photolysis : Produces acetylene (5%) and CO (20%), likely via C–C bond cleavage.
- CHONO/NO systems : Suppresses acetylene formation due to competing NO quenching.
Resolution strategies : - Use isotopically labeled C-anhydride to track carbon fate via FTIR or GC-MS.
- Standardize HO• generation methods (e.g., laser flash photolysis) across studies .
Advanced: Can this compound serve as a precursor for bioactive molecules, and what functionalization strategies are viable?
Answer:
Yes, via:
- Nucleophilic ring-opening : Amines (e.g., benzylamine) yield succinimide derivatives with anti-inflammatory potential .
- Electrophilic substitution : Bromination at the α-position (C3) enables Suzuki coupling for drug-discovery libraries.
Case study : 3-(Benzo[d]-1,3-dioxol-5-yl)-4-phenylfuran-2,5-dione showed selective COX-2 inhibition (IC = 0.8 μM) via PGE2 suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
